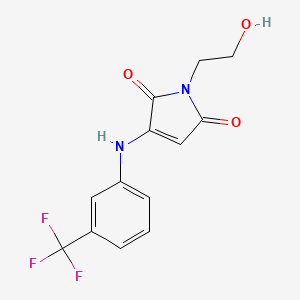

1-(2-hydroxyethyl)-3-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione

Descripción

1-(2-Hydroxyethyl)-3-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a pyrrole-2,5-dione core substituted with a 2-hydroxyethyl group at position 1 and a 3-(trifluoromethyl)phenylamino moiety at position 2. Maleimides are renowned for their electrophilic reactivity, enabling covalent interactions with thiol groups in proteins, which underpins their applications in medicinal chemistry and drug design .

Propiedades

IUPAC Name |

1-(2-hydroxyethyl)-3-[3-(trifluoromethyl)anilino]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3/c14-13(15,16)8-2-1-3-9(6-8)17-10-7-11(20)18(4-5-19)12(10)21/h1-3,6-7,17,19H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGMEHFUGPGGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC(=O)N(C2=O)CCO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-hydroxyethyl)-3-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, also referred to as a pyrrole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by relevant research findings and data tables.

- Molecular Formula : C13H11F3N2O3

- Molecular Weight : 300.23 g/mol

- IUPAC Name : 1-(2-hydroxyethyl)-3-[3-(trifluoromethyl)anilino]pyrrole-2,5-dione

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting microbial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 40 µg/mL |

These findings suggest that the compound can serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

The mechanism underlying its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest.

The biological activity of 1-(2-hydroxyethyl)-3-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione can be attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular proteins.

Interaction with Thiol Groups

One notable feature of this compound is its selective reactivity with thiol groups in proteins. This property allows it to act as a bioconjugation agent, making it useful for labeling and modifying proteins in biochemical research.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of the compound against multi-drug resistant strains. The results indicated that it exhibited superior activity compared to conventional antibiotics, particularly against Gram-negative bacteria.

Study on Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that the compound induced significant apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of maleimide derivatives are heavily influenced by substituents at positions 1 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Research Findings and Implications

- Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound balances solubility and bioavailability, whereas chlorobenzyl or tert-butyl analogs prioritize lipophilicity for membrane penetration .

- Trifluoromethyl Phenyl Motif : Universally associated with improved binding affinity across analogs, likely due to fluorine’s electronegativity and van der Waals interactions .

- Amino Group at Position 3: Critical for hydrogen bonding in kinase inhibition (MI-1) and cytotoxicity (target compound), distinguishing these from non-amino analogs () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.